molecular formula C13H15NO6 B14570006 Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate CAS No. 61514-37-2

Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate

Cat. No.: B14570006
CAS No.: 61514-37-2
M. Wt: 281.26 g/mol
InChI Key: ORRMHBNUODBTGA-UHFFFAOYSA-N
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Description

Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate is a complex organic compound characterized by its unique structure, which includes a cyclopenta[b]pyrrole core with three carboxylate groups and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for industrial applications, where large quantities of the compound are required.

Chemical Reactions Analysis

Types of Reactions

Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the carboxylate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present on the compound. For instance, the carboxylate groups may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl cyclopenta[b]pyrrole-1,3a,6a(4H)-tricarboxylate is unique due to its combination of three carboxylate groups and three methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in synthetic chemistry and materials science.

Properties

CAS No.

61514-37-2

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

trimethyl 4H-cyclopenta[b]pyrrole-1,3a,6a-tricarboxylate

InChI

InChI=1S/C13H15NO6/c1-18-9(15)12-5-4-6-13(12,10(16)19-2)14(8-7-12)11(17)20-3/h4,6-8H,5H2,1-3H3

InChI Key

ORRMHBNUODBTGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC=CC1(N(C=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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